4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13ClFNO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 4-methylpiperidine with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the piperidine ring, followed by methylation and fluorination steps. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4-methylpiperidine hydrochloride
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
Uniqueness
4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both a fluorine atom and a carboxylic acid group on the piperidine ring. This combination of functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-fluoro-1-methylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGWXQCGBXWRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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